ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate

Description

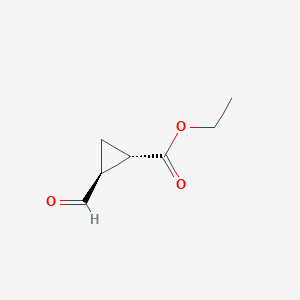

Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate is a chiral cyclopropane derivative characterized by a formyl (-CHO) substituent at the 2-position and an ester (-COOEt) group at the 1-position. Cyclopropane rings are inherently strained, making such compounds valuable intermediates in organic synthesis and medicinal chemistry. These analogs share the (1S,2S) stereochemistry, ensuring consistent stereoelectronic effects and reactivity patterns .

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C7H10O3/c1-2-10-7(9)6-3-5(6)4-8/h4-6H,2-3H2,1H3/t5-,6+/m1/s1 |

InChI Key |

MDWXTLNIZCHBJE-RITPCOANSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H]1C=O |

Canonical SMILES |

CCOC(=O)C1CC1C=O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of α,β-Unsaturated Esters

One common approach involves the cyclopropanation of α,β-unsaturated esters such as ethyl (E)-4,4-diethoxybut-2-enoate. The cyclopropanation is often carried out using sulfur ylides, such as dimethylsulphoxonium methylide, which reacts with the unsaturated ester to form cyclopropane rings with high stereoselectivity.

Using dimethylsulphoxonium methylide in dimethyl sulfoxide (DMSO) as solvent yields ethyl trans-2-(diethoxymethyl)cyclopropane-1-carboxylate in 65% yield, favoring the trans isomer due to steric effects of the acetal group directing the reaction.

Subsequent acidic hydrolysis of the acetal group converts the diethoxymethyl substituent into the formyl group, producing ethyl trans-2-formylcyclopropane-1-carboxylate.

Hydrolysis and Functional Group Transformations

After cyclopropanation and acetal formation, hydrolysis under dilute acidic conditions (e.g., 10% sulfuric acid) converts the acetal into the aldehyde (formyl) group. This step is typically monitored by gas chromatography and completed in a few hours at room temperature.

Stereochemical Control and Asymmetric Catalysis

The stereochemistry (1S,2S) can be achieved by starting with stereochemically defined precursors or by asymmetric catalysis.

Katsuki et al. (2008) reported an asymmetric iridium-catalyzed cyclopropanation that forms the cyclopropyl ring enantioselectively, providing direct access to stereodefined cyclopropane aldehydes.

The use of chiral auxiliaries or chiral catalysts in the cyclopropanation step is critical to obtain the desired (1S,2S) stereochemistry.

Alternative Routes via Cyclopropane Amino Acid Precursors

Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate can be synthesized from cyclopropane amino acid derivatives through hydrolysis and oxidation steps.

For example, ethyl isocyanoacetate derivatives undergo nucleophilic substitution with dibromoethane derivatives, followed by hydrolysis to yield aminocyclopropane carboxylates, which can be further oxidized to formyl derivatives.

Multi-Step Synthesis Involving Lactone Intermediates

Another approach involves bromination of cyclopropane dicarboxylic acids, formation of lactones, ring opening, esterification, and oxidation to yield formylcyclopropane esters with defined stereochemistry.

This method allows for the introduction of substituents and stereochemical control through selective bromination and ring transformations.

Summary of Key Synthetic Steps and Conditions

Research Findings and Analysis

The use of sulfur ylides for cyclopropanation provides good yields and stereoselectivity but requires careful solvent choice; DMSO is superior to DMF for yield improvement.

Acidic hydrolysis is efficient and mild, preserving the stereochemical integrity of the cyclopropane ring while converting acetals to aldehydes.

Asymmetric catalysis using iridium complexes represents a modern and highly selective approach, enabling direct access to enantiopure (1S,2S)-2-formylcyclopropane-1-carboxylate without the need for resolution steps.

Multi-step routes involving bromination and lactone intermediates allow for functional group manipulation and stereochemical control but may be more labor-intensive.

Synthesis via amino acid derivatives and isocyanoacetate intermediates offers alternative pathways with potential for isotopic labeling and structural diversification.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Formation of ethyl (1S,2S)-2-carboxylcyclopropane-1-carboxylate

Reduction: Formation of ethyl (1S,2S)-2-hydroxycyclopropane-1-carboxylate

Substitution: Formation of various substituted cyclopropane derivatives

Scientific Research Applications

Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can inhibit enzyme activity or disrupt cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate with structurally related cyclopropane derivatives, focusing on substituent effects, synthesis, physical properties, and applications.

Substituent Electronic and Steric Effects

- Its moderate steric demand allows for versatile functionalization .

- Phenyl Group: The bulky phenyl group introduces steric hindrance and stabilizes the ring via conjugation, as seen in Ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate (MW: 190.24, mp: Not reported) .

Physical and Spectral Properties

- Formyl Derivatives : Expected NMR signals include δ ~9.6 ppm (CHO proton) and δ ~170 ppm (carbonyl carbon).

- Sulfonamido Derivatives : Distinctive NH and SO₂NH₂ peaks confirm functionalization .

Stability and Reactivity

- Formyl Group : The electron-withdrawing nature of -CHO may accelerate ring-opening reactions under acidic or nucleophilic conditions.

- Iodo Group : Ethyl (1S,2S)-2-iodocyclopropane-1-carboxylate is stable under inert conditions but reactive in cross-coupling environments .

- Sulfonamido Group : Compounds like Ethyl 2-sulfonamidocyclopropane-1-carboxylate exhibit high thermal stability (mp: 138–140°C) due to hydrogen-bonding networks .

Biological Activity

Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 142.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets:

- CD73 Inhibition : Research indicates that compounds similar to this compound may act as inhibitors of CD73, an enzyme involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine. Elevated levels of adenosine in the tumor microenvironment can promote tumor growth and metastasis by suppressing immune responses .

- Histamine Receptor Modulation : The compound may also interact with histamine receptors, specifically the H3 receptor. Studies have shown that structural modifications in cyclopropane derivatives can lead to selective agonistic or antagonistic activities on histamine receptors, influencing neurotransmitter release and other physiological processes .

Biological Activity Data Table

| Activity Type | Target/Effect | Reference |

|---|---|---|

| CD73 Inhibition | Reduces adenosine production | |

| Histamine Receptor Agonism | Modulates neurotransmitter release |

Case Study 1: CD73 Inhibition in Cancer Models

A study demonstrated that the inhibition of CD73 by compounds structurally similar to this compound resulted in reduced tumor growth and enhanced anti-tumor immunity in mouse models. The elevated levels of soluble CD73 were correlated with poor prognosis in cancer patients, highlighting the potential therapeutic role of CD73 inhibitors .

Case Study 2: Histamine Receptor Activity

Another research effort focused on the synthesis and evaluation of cyclopropane derivatives as selective H3 receptor agonists. The findings suggested that specific stereochemical configurations significantly impact receptor binding affinity and selectivity, which could be leveraged for developing new treatments for neurological disorders .

Q & A

Q. What crystallographic techniques confirm the (1S,2S) configuration?

- Methodological Answer: Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) resolves absolute configuration. Key metrics: Flack parameter < 0.1, R-factor < 5%. For microcrystalline samples, use synchrotron radiation to enhance resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.